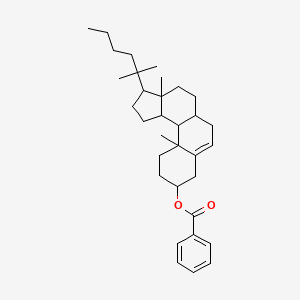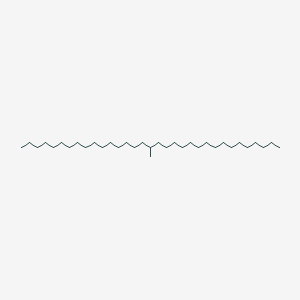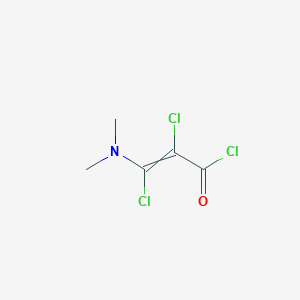![molecular formula C18H26N2 B14617261 1-[1-(2,4,6-Trimethylphenyl)hexan-2-yl]-1H-imidazole CAS No. 61019-46-3](/img/structure/B14617261.png)
1-[1-(2,4,6-Trimethylphenyl)hexan-2-yl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(2,4,6-Trimethylphenyl)hexan-2-yl]-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a 2,4,6-trimethylphenyl group attached to a hexan-2-yl chain, which is further connected to an imidazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 1-[1-(2,4,6-Trimethylphenyl)hexan-2-yl]-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 2,4,6-trimethylphenyl group: This can be achieved through Friedel-Crafts alkylation of mesitylene (1,3,5-trimethylbenzene) with appropriate alkyl halides.
Attachment of the hexan-2-yl chain: The 2,4,6-trimethylphenyl group is then reacted with a hexan-2-yl halide under basic conditions to form the desired intermediate.
Cyclization to form the imidazole ring: The intermediate is then subjected to cyclization reactions with formamide or other nitrogen sources to form the imidazole ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
1-[1-(2,4,6-Trimethylphenyl)hexan-2-yl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the imidazole ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles under controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[1-(2,4,6-Trimethylphenyl)hexan-2-yl]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the development of new materials, including polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism by which 1-[1-(2,4,6-Trimethylphenyl)hexan-2-yl]-1H-imidazole exerts its effects involves interactions with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The 2,4,6-trimethylphenyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to a range of biological effects, including antimicrobial activity and modulation of inflammatory pathways.
Comparaison Avec Des Composés Similaires
1-[1-(2,4,6-Trimethylphenyl)hexan-2-yl]-1H-imidazole can be compared with other similar compounds, such as:
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: This compound also contains the 2,4,6-trimethylphenyl group but differs in its overall structure and applications.
2,4,6-Trimethylacetophenone: While this compound shares the 2,4,6-trimethylphenyl group, it lacks the imidazole ring, leading to different chemical properties and uses.
The uniqueness of this compound lies in its combination of the imidazole ring and the 2,4,6-trimethylphenyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
61019-46-3 |
|---|---|
Formule moléculaire |
C18H26N2 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
1-[1-(2,4,6-trimethylphenyl)hexan-2-yl]imidazole |
InChI |
InChI=1S/C18H26N2/c1-5-6-7-17(20-9-8-19-13-20)12-18-15(3)10-14(2)11-16(18)4/h8-11,13,17H,5-7,12H2,1-4H3 |
Clé InChI |
FHGHRLOYMORMNX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC1=C(C=C(C=C1C)C)C)N2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


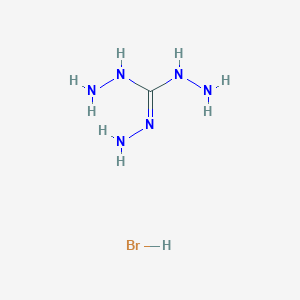

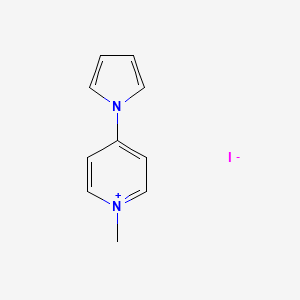

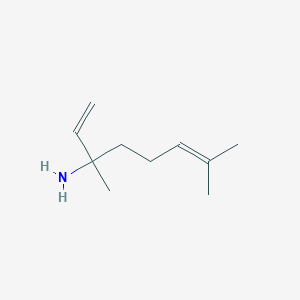
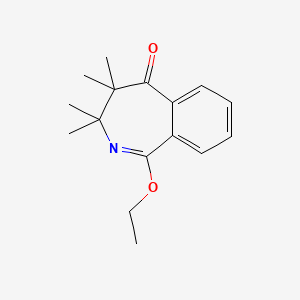
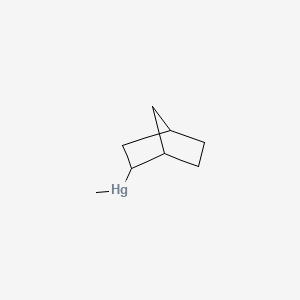

![3-Chloro-4-[2-chloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14617237.png)
![N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14617241.png)
